Product packaging for Methyl 1,4-oxazepane-2-carboxylate(Cat. No.:CAS No. 1141669-57-9)

Methyl 1,4-oxazepane-2-carboxylate

Cat. No.: B1425213
CAS No.: 1141669-57-9
M. Wt: 159.18 g/mol
InChI Key: NXIGDQYWERITIA-UHFFFAOYSA-N
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Description

Methyl 1,4-oxazepane-2-carboxylate is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms. As a derivative of the 1,4-oxazepane (B1358080) scaffold, it belongs to a class of molecules that has garnered significant interest in various fields of chemical science. This article delves into the specific characteristics of this compound, framed within the broader context of oxazepane chemistry, the significance of seven-membered heterocycles, and the historical development of this area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B1425213 Methyl 1,4-oxazepane-2-carboxylate CAS No. 1141669-57-9

Properties

IUPAC Name

methyl 1,4-oxazepane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIGDQYWERITIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198201
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-57-9
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 1,4 Oxazepane 2 Carboxylate and Analogues

Chiral Synthesis Approaches

The development of synthetic routes that can selectively produce a specific stereoisomer of a chiral molecule is paramount in the synthesis of pharmacologically active compounds. For Methyl 1,4-oxazepane-2-carboxylate, several chiral synthesis approaches have been explored to ensure the desired enantiomeric purity.

Enantioselective Synthesis via Lipase-Catalyzed Regioselective Lactamization

A key and innovative approach to the synthesis of enantiomerically pure 1,4-oxazepane-2-carboxylates involves a lipase-catalyzed regioselective lactamization. spinchem.comacs.orglookchem.comacs.org This biocatalytic method offers a direct route to the formation of the seven-membered lactam ring, which is a core component of the target molecule. acs.org

The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, a derivative of this compound, has been successfully achieved in a seven-step process starting from the readily available chiral precursor, methyl (2R)-glycidate. spinchem.comacs.orglookchem.comacs.org This starting material is also known as Methyl (R)-oxiranecarboxylate. scbt.com

Table 1: Properties of Methyl (2R)-glycidate

Property Value
CAS Number 111058-32-3 scbt.comsigmaaldrich.com
Molecular Formula C4H6O3 scbt.comsigmaaldrich.com
Molecular Weight 102.09 g/mol scbt.comsigmaaldrich.com
Appearance Liquid
Optical Purity (ee) ≥94% (GLC) sigmaaldrich.com
Assay 97% sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Data sourced from multiple chemical suppliers.

The crucial step in this synthetic pathway is the enzymatic cyclization of an amino diester intermediate to form the seven-membered lactam. spinchem.comacs.org A screening of various lipases revealed that Novozym 435, an immobilized lipase from Candida antarctica, is an effective catalyst for this transformation. acs.org This enzymatic approach is favored for its high selectivity, which minimizes the formation of byproducts. acs.org

In a standard batch reaction, using 40% (w/w) of Novozym 435, a 94% conversion of the amino diester to methyl (2R)-5-oxo-1,4-oxazepane-2-carboxylate was achieved within 26 hours. acs.org Following chromatographic purification, the desired lactam was obtained in a 61% yield, with the remaining mass attributed to polymeric byproducts. spinchem.comacs.org

To improve the efficiency and scalability of the enzymatic lactamization, SpinChem® rotating bed reactor technology has been employed. spinchem.comacs.orgacs.org This technology simplifies the workup process and facilitates the recycling of the immobilized enzyme. spinchem.com The rotating flow cell is self-filtrating, sequestering the large enzyme particles within the rotating disc, which allows for easy separation of the catalyst from the reaction mixture. spinchem.com The use of this technology has been described as versatile and convenient for reusing the enzyme. spinchem.com

Synthesis Utilizing Chiral Epoxide Derivatives

The synthesis starting from methyl (2R)-glycidate is a prime example of utilizing chiral epoxide derivatives to construct the 1,4-oxazepane (B1358080) ring system. spinchem.com The epoxide ring in methyl (2R)-glycidate provides a key electrophilic site for nucleophilic attack, which is a foundational step in building the oxazepane backbone. This strategy ensures that the stereochemistry of the final product is controlled from the outset by the chirality of the starting epoxide.

Cyclization Reactions for 1,4-Oxazepane Ring Formation

The formation of the seven-membered 1,4-oxazepane ring is a challenging synthetic step due to unfavorable enthalpic and entropic barriers associated with the formation of medium-sized rings. nih.gov However, various cyclization strategies have been developed to overcome these challenges.

The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid involves a key lipase-catalyzed regioselective lactamization of an amino diester to form the seven-membered lactam ring. spinchem.comacs.orglookchem.com This intramolecular cyclization is a critical step in forming the 1,4-oxazepane core. spinchem.com Subsequent chemical transformations, including N-Boc protection and chemoselective reduction of the lactam, lead to the final product. spinchem.comacs.orglookchem.com

Other approaches to forming the 1,4-oxazepane ring have been reported for related structures, including the cyclization of rotationally restricted amino acid precursors and palladium-catalyzed allylic C-H activation of olefins. researchgate.net While not directly applied to this compound in the cited literature, these methods represent viable strategies for the formation of the 1,4-oxazepane heterocyclic system.

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-Boc (2R)-1,4-oxazepane-2-carboxylic acid spinchem.comacs.orglookchem.comacs.org
Methyl (2R)-glycidate spinchem.comacs.orglookchem.comacs.org
Amino diester spinchem.comacs.org
Seven-membered lactam spinchem.comacs.org
4-tert-butyl 2-methyl (2R)-1,4-oxazepane-2,4-dicarboxylate spinchem.comacs.org
(2R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid spinchem.com
Methyl (2R)-5-oxo-1,4-oxazepane-2-carboxylate acs.org

Cyclization involving Amino Acids and Carboxylic Acid Derivatives

The formation of the oxazepane ring can be achieved through the cyclization of precursors derived from amino acids and appropriate carboxylic acid derivatives. evitachem.com A notable strategy involves the use of polymer-supported amino acids, such as homoserine, to synthesize chiral 1,4-oxazepane-5-carboxylic acids, which are close structural analogues. nih.govrsc.org

In this solid-phase approach, Fmoc-HSe(TBDMS)-OH is immobilized on a Wang resin, then reacted with various nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones. nih.govrsc.org The crucial cyclization step occurs during cleavage from the resin. Treatment with a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) facilitates the reductive cleavage and prompts an intramolecular cyclization, yielding the desired 1,4-oxazepane derivatives. nih.govrsc.org This method, however, often results in a mixture of diastereomers. The stereoselectivity is influenced by the substitution pattern of the starting 2-bromoacetophenones. nih.govrsc.org Subsequent catalytic hydrogenation of the nitro group can improve the separability of the diastereomeric products. nih.govrsc.org

Table 1: Synthesis of 2-Phenyl-Substituted-1,4-Oxazepane-5-Carboxylic Acid Derivatives via Solid-Phase Cyclization nih.govrsc.org
Starting Amino Acid DerivativeAlkylation AgentCleavage/Cyclization ConditionsProductDiastereomeric Ratio
Resin-bound Fmoc-HSe(TBDMS)-OH2-BromoacetophenoneTFA/Et3SiH/CH2Cl22-Phenyl-1,4-oxazepane-5-carboxylic acid derivativeMixture of inseparable diastereomers
Resin-bound Fmoc-HSe(TBDMS)-OHSubstituted 2-BromoacetophenonesTFA/Et3SiH/CH2Cl2Substituted 2-Phenyl-1,4-oxazepane-5-carboxylic acid derivativeDependent on substitution

Cycloaddition Reactions (e.g., [2+5] Cycloaddition of Imines with Anhydrides)

A prevalent method for synthesizing oxazepine derivatives involves the [2+5] cycloaddition reaction between imines (Schiff bases) and cyclic carboxylic acid anhydrides. orientjchem.orgresearchgate.net This pericyclic reaction typically involves refluxing the reactants in a suitable solvent, such as dry benzene (B151609) or toluene, to yield various substituted 1,3-oxazepine-4,7-diones. orientjchem.orgresearchgate.net The reaction proceeds through a dipolar intermediate which then collapses to form the seven-membered heterocyclic ring.

The reaction of Schiff bases with maleic anhydride is a well-established route to 1,3-oxazepine-4,7-dione derivatives. orientjchem.org For example, the reaction between benzylidineaniline and maleic anhydride in toluene under reflux for two hours yields the corresponding oxazepine dione. orientjchem.org This methodology has been applied to a variety of imines prepared from substituted anilines and benzaldehydes. researchgate.net

Table 2: Synthesis of 1,3-Oxazepine-4,7-diones via [2+5] Cycloaddition with Maleic Anhydride
Imine (Schiff Base)SolventReaction ConditionsProductReference
BenzylidineanilineTolueneReflux, 2 h2,3-Diphenyl-2,3-dihydro-1,3-oxazepine-4,7-dione orientjchem.org
Imines from 4-methyl aniline and para-substituted benzaldehydesDry BenzeneRefluxSubstituted 2,3-diaryl-2,3-dihydro-1,3-oxazepine-4,7-diones researchgate.net
Amic acid with an imine groupTetrahydrofuran (THF)Reflux, 14-16 h1,3-Oxazepine derivative jmchemsci.com

Phthalic anhydride also serves as a key reactant in [2+5] cycloaddition reactions with imines to form benzo-fused oxazepine structures. orientjchem.org The general procedure involves reacting an imine with phthalic anhydride in a solvent like dry benzene under reflux. researchgate.net This approach has been used to create a library of novel 1,3-oxazepine derivatives. researchgate.netresearchgate.net

The reaction of imines with succinic anhydride leads to the formation of saturated 1,3-oxazepane rings. This cycloaddition provides a direct route to 1,3-oxazepane-4,7-diones. orientjchem.org The reaction conditions are similar to those used with other anhydrides, typically involving heating the reactants in an appropriate solvent. jmchemsci.com

Cyclization of Rotationally Restricted Amino Acid Precursors for 1,4-Oxazepane-2,5-diones

The synthesis of 1,4-oxazepane-2,5-diones is particularly challenging due to the presence of a labile lactone and a carboxylic amide, which has a strong preference for a trans-conformation. acs.orgresearchgate.netacs.org This conformation positions the reactive ends of the linear precursor far from each other, impeding the necessary head-to-tail cyclization.

Research has shown that forcing the N-(3-hydroxyacyl) amino acid precursor into the correct conformation is essential for the cyclization to occur. acs.org This can be achieved by introducing rotational restriction around the amide bond. Methods to induce this restriction include:

Incorporating a cyclic amino acid: Using proline derivatives introduces a cyclic constraint that facilitates ring closure. acs.org

N-substitution: Introducing a third substituent on the nitrogen atom, as in sarcosine derivatives, alters the cis/trans isomer ratio, favoring the conformation required for cyclization. acs.org

Using removable protecting groups: The use of a removable p-methoxybenzyl (PMB) group on the nitrogen allows for the synthesis of an N-unsubstituted 1,4-oxazepane-2,5-dione after cyclization and deprotection. researchgate.netacs.org

Employing pseudoprolines: Serine-derived oxazolidines can act as temporary protecting groups that impose the necessary conformational rigidity for cyclization. researchgate.netacs.org

For example, a sarcosine derivative was successfully cyclized to yield the corresponding 1,4-oxazepane-2,5-dione in 62% yield, demonstrating the effectiveness of this conformational constraint strategy. acs.org

Ring Expansion Strategies for Oxazepanes

Ring expansion reactions offer an innovative alternative to direct cyclization for the synthesis of medium-sized rings like oxazepanes. mdpi.com These strategies typically involve the transformation of a smaller, more easily synthesized ring into the larger seven-membered system.

One such strategy is the photochemical dearomative ring expansion of nitroarenes. nih.gov This method, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring. nih.gov This process centers on the conversion of a nitro group into a singlet nitrene, which initiates the ring expansion. nih.gov While demonstrated for the synthesis of complex azepanes, this principle could be adapted for oxazepane synthesis by using appropriately substituted starting materials. nih.gov

Other ring expansion approaches that could be relevant for oxazepane synthesis include:

Migratory ring expansion of metallated ureas: This method has been used to create 8- to 12-membered nitrogen heterocycles. mdpi.com

Ring expansion via C-C bond cleavage: Oxidative cleavage of a C=C double bond in bridged polycyclic compounds can yield medium-ring lactones and lactams. mdpi.com

Expansion initiated by nitro reduction: A strategy for synthesizing macrocyclic sulfonamides involves a key ring expansion step initiated by the reduction of a nitro group, which could be conceptually applied to oxazepane systems. nih.govresearchgate.net

These advanced methodologies provide versatile pathways to access the challenging molecular architecture of this compound and its diverse analogues.

Strategic Functionalization and Derivatization

The modification of the 1,4-oxazepane core is crucial for developing analogues with tailored properties. This section explores key strategic transformations, including nitrogen protection, selective reductions, hydrolysis, and the introduction of fluorine-containing moieties.

N-Boc Protection Strategies

The protection of the secondary amine in the 1,4-oxazepane ring is a common and critical step in multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under various reaction conditions and its relatively mild removal. nih.gov The installation of the Boc group is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. nih.gov

In the synthesis of (2R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, an N-Boc protection step is performed following a lipase-catalyzed regioselective lactamization and prior to the reduction of the lactam. spinchem.comresearchgate.net This strategy yields the protected intermediate, 4-tert-butyl 2-methyl (2R)-1,4-oxazepane-2,4-dicarboxylate. spinchem.comresearchgate.net The use of N-Boc protection is a foundational strategy in the synthesis of various heterocyclic compounds, including novel amino acid-like building blocks. beilstein-journals.orgbeilstein-journals.org

Reaction Step Reagent Purpose Typical Conditions
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)Protects the secondary amine from undesired reactionsBasic conditions

Chemoselective Reduction of Lactam Moieties

The selective reduction of a lactam carbonyl group in the presence of other functional groups, such as esters, is a key challenge in the synthesis of 1,4-oxazepane derivatives. A successful strategy involves the chemoselective borane reduction of the seven-membered lactam moiety. spinchem.comresearchgate.net This transformation is a crucial step in converting the lactam intermediate into the desired saturated 1,4-oxazepane ring system. spinchem.comresearchgate.net

This method allows for the reduction of the amide bond while leaving the carboxylate ester group intact, which is essential for subsequent modifications. spinchem.comresearchgate.net The use of zinc-based catalysts in combination with pinacolborane (HBpin) has also been reported for the chemoselective reduction of various carbonyl compounds, demonstrating a high tolerance for sensitive functional groups like esters and amides. mdpi.com The general order of reactivity for such reductions is typically aldehyde > ketone > ester ≈ amide, allowing for selective transformations. mdpi.com

Reaction Reagent System Selectivity Product
Lactam ReductionBorane (e.g., BH₃)Reduces lactam carbonyl over ester groupSaturated 1,4-oxazepane ring
Carbonyl ReductionZn(OAc)₂/HBpinTolerates esters, amides, and other functional groupsCorresponding alcohol

Hydrolysis Methods for Carboxylic Acid Formation

The final step in many synthetic routes towards 1,4-oxazepane-2-carboxylic acid analogues is the hydrolysis of the corresponding methyl ester. This transformation unmasks the carboxylic acid, which can be a key functional group for biological activity or for further derivatization, such as amide bond formation.

A specific method for the hydrolysis of 4-tert-butyl 2-methyl (2R)-1,4-oxazepane-2,4-dicarboxylate involves mediation by lithium bromide (LiBr) and triethylamine (Et₃N) in wet acetonitrile. spinchem.comresearchgate.net This procedure effectively cleaves the methyl ester to yield the final carboxylic acid product, (2R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. spinchem.comresearchgate.net This highlights a non-traditional hydrolysis method that avoids harsh acidic or basic conditions which could potentially compromise the Boc-protecting group.

Introduction of Trifluoromethyl Groups and their Synthetic Implications

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govmdpi.com The CF₃ group is known for its strong electron-withdrawing nature and its ability to increase metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov

Introducing a trifluoromethyl group onto the 1,4-oxazepane scaffold can have significant synthetic and biological implications. While specific examples for this compound are not detailed, the general principles of trifluoromethylation are applicable. The CF₃ group can alter the electronic properties of the molecule, potentially influencing its interaction with enzymes or receptors. nih.gov For instance, the inclusion of a trifluoromethyl moiety in the structure of the drug Alpelisib was found to inhibit PI3K-dependent Akt activation. mdpi.com Furthermore, N-trifluoromethyl azoles have been shown to have higher lipophilicity and metabolic stability compared to their N-methyl analogues. nih.gov

Property Effect of Trifluoromethyl (CF₃) Group Introduction Reference
Metabolic Stability Enhanced due to the strength of the C-F bond. nih.gov
Lipophilicity Increased, which can improve membrane permeability. nih.govnih.gov
Binding Affinity Can be improved through new electrostatic and hydrogen bonding interactions. nih.gov
Bioavailability Potentially improved due to enhanced metabolic stability and permeability. nih.gov

Novel Synthetic Routes and Scaffold Assembly

The development of efficient and innovative methods for constructing the core 1,4-oxazepane ring system is of great interest. One-pot multicomponent reactions represent a powerful approach to rapidly generate molecular complexity from simple starting materials.

One-Pot Multicomponent Reactions for Oxazepane Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. frontiersin.org This approach offers significant advantages, including higher atom economy, shorter reaction times, and simplified purification procedures.

Several one-pot MCRs have been developed for the synthesis of diverse oxazepane-based scaffolds:

Isocyanide-Based MCR: A novel one-pot reaction involving 2-aminophenols, Meldrum's acid, and isocyanides can produce tetrahydrobenzo[b] frontiersin.orgnih.govoxazepine derivatives in good to excellent yields at room temperature. nih.gov

Ugi Four-Component Reaction (U-4CR): The Ugi reaction, which combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, has been adapted for synthesizing complex heterocyclic systems. frontiersin.org A one-pot, three-component reaction of 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide has been used to create biologically relevant bis-heterocyclic oxazepine-quinazolinone derivatives with excellent yields. frontiersin.org

Consecutive Betti/Bargellini MCRs: An efficient strategy for synthesizing naphtho[1,2-f] frontiersin.orgnih.govoxazepine structures has been developed using consecutive Betti and Bargellini multicomponent reactions, starting from readily available materials. chemicalpapers.com

These MCR strategies provide rapid access to a wide range of structurally complex oxazepane scaffolds, which are valuable for screening in drug discovery programs. frontiersin.orgnih.govchemicalpapers.com

Reaction Name Starting Materials Resulting Scaffold Key Features
Isocyanide-Based MCR2-Aminophenols, Meldrum's acid, IsocyanidesTetrahydrobenzo[b] frontiersin.orgnih.govoxazepineHigh yields, ambient temperature
Ugi-type MCR2-(2-Formylphenoxy) acetic acid, 2-Aminobenzamide, IsocyanideOxazepine-Quinazolinone bis-HeterocycleEnvironmentally friendly, excellent yields, catalyst-free
Betti/Bargellini MCR2-Naphthol, Aromatic aldehydes, 2-Aminopyridine, Chloroform, KetonesNaphtho[1,2-f] frontiersin.orgnih.govoxazepineBuilds novel fused scaffolds from simple materials

Synthesis of Spiroacetal Analogues containing Oxazepane Moieties

The construction of spiroacetals incorporating one or more 1,4-oxazepane rings represents a significant advancement in creating sp³-rich, three-dimensional molecular scaffolds for chemical libraries. acs.orgbirmingham.ac.uk A robust methodology has been developed that allows for the generation of novel 6,7- and 7,7-spiroacetal analogues. acs.orgbirmingham.ac.uk This strategy utilizes a 2-methylidene-1,4-oxazepane intermediate, which is accessible from commercially available starting materials like 3-benzylaminopropan-1-ol and epichlorohydrin. acs.org

The key sequence involves an iodoacetalization of the exocyclic enol ether followed by an intramolecular ring-closure to form the second heterocyclic ring of the spiroacetal. acs.org For instance, 2-methylidene-1,4-oxazepane can be reacted with N-Boc-ethanolamine in the presence of an iodine source to form an intermediate iodoacetal. Subsequent base-mediated cyclization efficiently constructs a morpholine (B109124) ring, yielding a 7,6-spiroacetal system. acs.org This two-step process provides the target 7,6-spiroacetal in a 46% yield. acs.org

This methodology has been extended to the synthesis of a bis-oxazepane spiroacetal. acs.org The formation of the necessary iodoacetal intermediate proceeds in good yield from the 2-methylidene-1,4-oxazepane and N-Boc-propanolamine. However, the final cyclization step to install the second 1,4-oxazepane ring resulted in a low yield of the desired 7,7-spiroacetal. acs.org

Starting MaterialReagentsProductOverall Yield
2-Methylidene-1,4-oxazepane1. N-Iodosuccinimide, N-Boc-ethanolamine 2. t-BuOK in DMF7,6-Spiroacetal analogue46%
2-Methylidene-1,4-oxazepane1. N-Iodosuccinimide, N-Boc-propanolamine 2. t-BuOK in DMFBis-oxazepane spiroacetal (7,7-spiroacetal)Low

Utilization of Schiff Bases as Intermediates in Oxazepane Synthesis

A prevalent and versatile method for synthesizing 1,3-oxazepine derivatives involves the use of Schiff bases (also known as imines or azomethines) as key precursors. scirp.orgjmchemsci.comorientjchem.org This approach is generally a two-step process. First, a Schiff base is prepared through the condensation reaction of a primary amine with an aldehyde or ketone, often catalyzed by a few drops of glacial acetic acid in an alcohol solvent. uokerbala.edu.iqedu.krd

The core of the methodology is the subsequent pericyclic cycloaddition reaction between the azomethine group (-C=N-) of the Schiff base and a cyclic anhydride, such as maleic anhydride or phthalic anhydride. scirp.orgechemcom.com This [2+5] cycloaddition reaction, typically conducted by refluxing the reactants in a dry solvent like benzene or toluene, results in the formation of a seven-membered 1,3-oxazepine-4,7-dione ring system. jmchemsci.comuokerbala.edu.iqsysrevpharm.org

The versatility of this method lies in the wide variety of primary amines, aldehydes, and cyclic anhydrides that can be employed, allowing for the creation of a diverse library of oxazepine derivatives. jmchemsci.comechemcom.com For example, Schiff bases derived from various aromatic aldehydes can be reacted with maleic anhydride, phthalic anhydride, succinic anhydride, and other cyclic anhydrides to yield the corresponding oxazepine structures. jmchemsci.comechemcom.com The reaction proceeds through a concerted mechanism where the imine acts as a five-atom component and the anhydride as a two-atom component, leading directly to the seven-membered heterocyclic ring. orientjchem.orguokerbala.edu.iq

Schiff Base Precursor (Amine)Schiff Base Precursor (Aldehyde/Ketone)Cyclic AnhydrideResulting Oxazepine Derivative
4-Amino antipyrine4-Amino acetophenoneMaleic Anhydride1,3-Oxazepine derivative jmchemsci.com
4-Amino antipyrine4-Amino acetophenonePhthalic Anhydride1,3-Oxazepine derivative jmchemsci.com
4-Amino antipyrine4-Amino acetophenoneSuccinic Anhydride1,3-Oxazepine derivative jmchemsci.com
2-(1H-Benzo[d] acs.orgscirp.orgsysrevpharm.orgtriazol-1-yl) acetohydrazideVarious Aromatic AldehydesMaleic Anhydride1,3-Oxazepine-4,7-dione derivatives scirp.org
4-Methyl anilinePhthalic AnhydridePhthalic Anhydride1,3-Oxazepine derivative sysrevpharm.org
2-(Benzothiazol-2-ylthio) acetohydrazideVarious Aromatic AldehydesPhthalic Anhydride1,3-Oxazepine derivatives echemcom.com
AnilineBenzaldehydeMaleic Anhydride1,3-Oxazepine-4,7-dione orientjchem.org

Reactivity and Mechanistic Investigations of Methyl 1,4 Oxazepane 2 Carboxylate

Electrophilic and Nucleophilic Reactions

The presence of nucleophilic nitrogen and oxygen atoms, as well as the electrophilic carbonyl carbon of the ester, makes Methyl 1,4-oxazepane-2-carboxylate susceptible to a variety of reactions.

Nucleophilic Substitutions at Nitrogen or Oxygen Atoms

The secondary amine within the 1,4-oxazepane (B1358080) ring is a primary site for nucleophilic attack, readily undergoing reactions such as alkylation and acylation. The nitrogen atom's lone pair of electrons can attack various electrophiles, leading to the formation of N-substituted derivatives.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. The reaction typically proceeds via an SN2 mechanism. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. For instance, the use of a non-polar solvent and a hindered base can favor N-alkylation over potential O-alkylation. The regioselectivity of N-alkylation in similar heterocyclic systems, such as indazoles, has been shown to be influenced by both steric and electronic effects of substituents on the ring. beilstein-journals.org

ReagentConditionsProductNotes
Alkyl Halide (R-X)Base (e.g., NaH), Solvent (e.g., THF)N-Alkyl-methyl 1,4-oxazepane-2-carboxylateThe reactivity of the alkyl halide (I > Br > Cl) and the nature of the R group influence the reaction rate.
Acyl Chloride (R-COCl)Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2)N-Acyl-methyl 1,4-oxazepane-2-carboxylateA common method for the introduction of an acyl group to protect the nitrogen or to synthesize amide derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions at the Nitrogen Atom

While the oxygen atom is also a potential nucleophile, its reactivity is generally lower than that of the nitrogen atom in this context. O-alkylation is less common under standard alkylating conditions but can be promoted under specific circumstances, such as in the presence of silver salts.

Decarboxylation Reactions and Formation of Complex Molecules

The ester group at the C2 position of the oxazepane ring can undergo decarboxylation, particularly if it is first hydrolyzed to the corresponding carboxylic acid. Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. wikipedia.org For beta-amino acids, which is the structural motif present in this compound, decarboxylation can be facilitated by heat. wikipedia.org

The mechanism often involves the formation of an enol or enolate intermediate, which is then protonated to yield the decarboxylated product. youtube.com In the context of this compound, this would lead to the formation of a 1,4-oxazepane ring without the substituent at the C2 position. This reaction can be a key step in the synthesis of more complex molecules where the carboxylate group is used as a temporary activating group. The decarboxylation of related β-keto esters has been studied and often involves catalysis, for instance by palladium in the case of benzyl esters. nih.gov

Conformational Analysis and Ring Flexibility

The seven-membered 1,4-oxazepane ring is conformationally flexible, capable of adopting several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov Understanding the conformational preferences of this ring system is crucial for predicting its reactivity and biological activity.

Influence of Substituents on Ring Conformation

Substituents on the oxazepane ring can significantly influence its conformational equilibrium. The size and electronic nature of the substituent, as well as its position on the ring, will dictate the preferred conformation by minimizing steric and torsional strain. For instance, bulky substituents will tend to occupy pseudo-equatorial positions to reduce steric hindrance.

Studies on substituted azepanes have shown that even a single fluorine atom can bias the ring to a major conformation. mq.edu.au In the case of this compound, the methyl carboxylate group at the C2 position is expected to have a significant impact on the ring's conformation. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful tool for elucidating the predominant conformation in solution. rsc.orgmdpi.com

Stereochemical Considerations in Reactions Involving the Oxazepane Ring

The presence of a stereocenter at the C2 position in this compound introduces stereochemical considerations into its reactions. Reactions at or adjacent to this stereocenter can proceed with varying degrees of stereoselectivity, leading to the formation of diastereomers or enantiomers.

For instance, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the stereochemistry of the starting material and the reaction conditions were found to dictate the stereochemical outcome of the cyclization reaction. rsc.orgrsc.org Similarly, reactions involving the oxazepane ring of this compound, such as alkylation at the nitrogen or reactions at the C3 position, can be influenced by the existing stereochemistry at C2. The flexible nature of the seven-membered ring can make the rationalization and prediction of stereochemical outcomes challenging. acs.org

Reaction Optimization and Process Development

The development of efficient and scalable synthetic routes to this compound and its derivatives is an area of active research. This involves the optimization of reaction conditions to maximize yield, purity, and stereoselectivity, while minimizing waste and cost.

Further optimization may involve a detailed study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time. Design of Experiments (DoE) can be a valuable tool in systematically exploring the reaction space to identify optimal conditions.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact the rate and outcome of chemical reactions, including the intramolecular cyclization reactions often employed in the synthesis of 1,4-oxazepanes. While specific kinetic data for the formation of this compound is not extensively documented in publicly available literature, general principles of solvent effects on related reactions, such as the cyclization of amino alcohols, can provide valuable insights.

The polarity, proticity, and coordinating ability of a solvent can influence the stability of reactants, transition states, and products, thereby altering the reaction pathway and rate. For instance, in the intramolecular cyclization of amino alcohols to form cyclic amines or amides, the solvent can play a crucial role in directing the selectivity of the reaction. In some catalytic systems, the addition of water to the reaction medium has been shown to favor the formation of the cyclic amine over the corresponding lactam rsc.orgrsc.org. This is attributed to the influence of water on the reaction equilibrium and the stability of intermediates.

Conversely, non-polar, aprotic solvents are often employed in reactions where the elimination of water is desired to drive the reaction towards the cyclized product. The selection of an appropriate solvent is therefore a critical parameter that needs to be optimized for any specific synthesis of a 1,4-oxazepane derivative to achieve the desired product with high yield and selectivity.

A study on the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones to form oxazinanones (a related six-membered ring system) highlighted the profound effect of the solvent on reaction yield. The use of protic solvents like methanol and ethanol significantly improved the yield of the cyclized product compared to non-nucleophilic solvents such as DCE, THF, and toluene, where poor to no product formation was observed frontiersin.org. This suggests that for similar cyclization reactions leading to 1,4-oxazepanes, protic solvents might facilitate the reaction by stabilizing charged intermediates or participating in proton transfer steps.

Table 1: Illustrative Solvent Screening for a Related Intramolecular Cyclization Reaction

EntrySolventCatalystYield (%)
1Benzyl alcoholH₂SO₄12
2Benzyl alcoholHClO₄17
3Benzyl alcoholSilica-supported HClO₄35
4EthanolSilica-supported HClO₄62
5MethanolSilica-supported HClO₄71
6DCESilica-supported HClO₄No product
7THFSilica-supported HClO₄No product
8TolueneSilica-supported HClO₄No product
Data derived from a study on the synthesis of oxazinanones, a related heterocyclic system, and is intended to be illustrative of the potential impact of solvent choice. frontiersin.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the Methyl 1,4-oxazepane-2-carboxylate molecule. For chiral derivatives of 1,4-oxazepanes, comprehensive 1D and 2D NMR analyses, including COSY, NOESY, HMQC, and HMBC, are employed to determine the constitution and relative configuration of the molecule. nih.gov

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity, and integration of these signals provide critical information for structural assignment.

Methyl Protons (-OCH₃): A sharp singlet, integrating to three protons, is anticipated for the methyl ester group.

Oxazepane Ring Protons: The protons on the seven-membered ring would appear as a series of multiplets due to complex spin-spin coupling between adjacent non-equivalent protons. The proton at the C2 position, being adjacent to both an oxygen atom and the carboxylate group, would likely resonate at a distinct downfield region compared to other methylene protons on the ring. The proton attached to the nitrogen (N-H) would typically appear as a broad singlet.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-OCH₃ 3.6 - 3.8 Singlet 3H
H-2 4.0 - 4.5 Multiplet 1H
H-3, H-5, H-6, H-7 2.5 - 4.0 Multiplets 8H total

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in its structure.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to show a characteristic signal in the downfield region of the spectrum, typically around 170-175 ppm.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear as a singlet in the upfield region.

Oxazepane Ring Carbons: The five carbon atoms of the oxazepane ring will each produce a unique signal. The C2 carbon, bonded to an oxygen and the carboxylate group, would be the most downfield of the ring carbons. Carbons adjacent to heteroatoms (C3, C5, C7) will resonate at lower fields than the C6 carbon.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 170 - 175
C-2 70 - 80
C-7 65 - 75
C-5 50 - 60
-OCH₃ 50 - 55
C-3 45 - 55

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by several key absorption bands.

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) in the ring.

C-H Stretch: Absorption bands corresponding to the stretching of sp³ C-H bonds are anticipated just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band, characteristic of the ester carbonyl group, is expected in the range of 1735-1750 cm⁻¹. The absence of a broad O-H stretch (typically 2500-3300 cm⁻¹) and the presence of this strong C=O band confirms the presence of the ester rather than a carboxylic acid. spectroscopyonline.com

C-O Stretch: Two distinct C-O stretching vibrations are expected for the ester group and the ether linkage within the oxazepane ring, typically appearing in the 1000-1300 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine within the ring is expected to show a band in the 1020-1250 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
C-H (sp³) Stretch 2850 - 3000 Medium-Strong
C=O (Ester) Stretch 1735 - 1750 Strong
C-O (Ester/Ether) Stretch 1000 - 1300 Strong

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is employed to assess the purity of this compound and to confirm its molecular weight. The compound has a molecular formula of C₇H₁₃NO₃ and a monoisotopic mass of approximately 159.09 Da. In mass spectrometry, the compound can be ionized to form various adducts, with the protonated molecule [M+H]⁺ being commonly observed.

Table 4: Predicted LC-MS Data for this compound (C₇H₁₃NO₃)

Adduct Formula Predicted m/z
[M+H]⁺ C₇H₁₄NO₃⁺ 160.0968
[M+Na]⁺ C₇H₁₃NNaO₃⁺ 182.0788
[M+K]⁺ C₇H₁₃KNO₃⁺ 198.0527

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and efficient chromatographic technique used to monitor the progress of a chemical reaction. evitachem.com In the synthesis of this compound, TLC allows for the qualitative assessment of the conversion of starting materials to the final product. By spotting the reaction mixture on a TLC plate (e.g., silica gel) and eluting with an appropriate mobile phase (a solvent mixture, such as ethyl acetate/hexane), the components separate based on their polarity. The product, starting materials, and any intermediates will have different retention factor (Rf) values, enabling visual tracking of the reaction's completion.

Elemental Microanalysis (C.H.N.)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₇H₁₃NO₃) to confirm the compound's elemental composition and support its purity.

Table 5: Theoretical Elemental Composition of this compound (C₇H₁₃NO₃)

Element Symbol Atomic Weight Number of Atoms Total Mass Percentage (%)
Carbon C 12.011 7 84.077 52.81%
Hydrogen H 1.008 13 13.104 8.23%
Nitrogen N 14.007 1 14.007 8.80%
Oxygen O 15.999 3 47.997 30.16%

| Total | | | | 159.185 | 100.00% |

Crystal Structure Determination (e.g., using SHELX software)

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is determined through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and conformational properties, which are crucial for a comprehensive structural elucidation of compounds like this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The collected data is then processed using specialized software, such as the SHELX suite of programs, to solve and refine the crystal structure.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available for this specific compound.

While the crystal structure for the parent compound is not available, studies on related 1,4-oxazepane (B1358080) derivatives have utilized single-crystal X-ray diffraction to confirm their molecular structures. In such studies, the SHELX software package is frequently employed for structure solution and refinement. This suite includes programs like SHELXT for structure solution and SHELXL for the refinement of the crystallographic model against the experimental diffraction data.

The typical workflow for crystal structure determination using SHELX involves:

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often employing a program like SHELXT.

Structure Refinement: The initial model is refined using a least-squares method, typically with SHELXL. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities.

For a hypothetical crystal structure analysis of this compound, the expected output would include detailed tables of crystallographic data and geometric parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

ParameterValue (Hypothetical)
Empirical formulaC7H13NO3
Formula weight159.18
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.567(5)
β (°)109.34(2)
Volume (ų)1015.8(6)
Z4
Density (calculated, g/cm³)1.041
Absorption coefficient (mm⁻¹)0.078
F(000)344
Theta range for data collection (°)2.5 to 27.5
Reflections collected5432
Independent reflections2109 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.062, wR₂ = 0.125

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

Bond/AngleLength (Å) / Degrees (°) (Hypothetical)
O(1)-C(2)1.445(3)
C(2)-C(3)1.521(4)
C(3)-N(4)1.468(3)
N(4)-C(5)1.472(3)
C(5)-C(6)1.518(4)
C(6)-C(7)1.525(4)
C(7)-O(1)1.439(3)
C(2)-C(8)1.510(4)
C(8)-O(2)1.201(3)
C(8)-O(3)1.334(3)
O(3)-C(9)1.452(4)
C(7)-O(1)-C(2)112.5(2)
O(1)-C(2)-C(3)109.8(2)
C(2)-C(3)-N(4)114.1(2)
C(3)-N(4)-C(5)115.3(2)
N(4)-C(5)-C(6)113.8(2)
C(5)-C(6)-C(7)110.2(2)
C(6)-C(7)-O(1)111.7(2)
O(2)-C(8)-O(3)123.5(3)
O(2)-C(8)-C(2)125.1(3)
O(3)-C(8)-C(2)111.4(2)

Note: The data presented in the tables above are hypothetical and serve as an illustration of the type of information that would be obtained from a single-crystal X-ray diffraction study. Actual experimental data would be required for an accurate description of the crystal structure of this compound.

Should a crystal structure for this compound be determined in the future, it would provide invaluable insights into its conformational preferences and intermolecular interactions, further solidifying the understanding of its chemical properties.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the molecular structure and electronic properties of "Methyl 1,4-oxazepane-2-carboxylate".

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1,4-oxazepine (B8637140) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are utilized to optimize the molecular geometry. mdpi.comnih.gov This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation.

The outcomes of these calculations include optimized geometric parameters like bond lengths and bond angles. These theoretical values are often in good agreement with experimental data obtained from X-ray crystallography, with low root mean square deviations (RMSD), validating the accuracy of the computational model. mdpi.com Such analyses are foundational for understanding the molecule's reactivity and how its shape influences its biological interactions. evitachem.com For instance, studies on related benzimidazole-fused 1,4-oxazepines have successfully used DFT to correlate calculated structures with X-ray diffraction data. mdpi.com

Table 1: Illustrative Parameters for DFT Calculations on Heterocyclic Compounds

ParameterTypical Value/MethodSignificance
Functional B3LYP nih.govApproximates the exchange-correlation energy in DFT.
Basis Set 6-311++G(d,p) nih.govDefines the set of functions used to build the molecular orbitals.
Software Gaussian mdpi.comnih.govA widely used software package for electronic structure calculations.
Output Data Bond Lengths, Bond Angles, Dihedral Angles, Energy Minima mdpi.comProvides the optimized molecular structure and stability.

This table is illustrative of typical parameters used in DFT studies of similar heterocyclic compounds.

DFT calculations also provide a detailed picture of the electronic distribution within the "this compound" molecule. mdpi.comnih.gov By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can understand the molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity.

Furthermore, these calculations can elucidate the nature of intramolecular and intermolecular interactions. The distribution of electron density reveals regions that are electron-rich or electron-poor, which are crucial for forming non-covalent interactions such as hydrogen bonds and van der Waals forces with biological targets. nih.gov Understanding the electronic landscape is essential for predicting how the molecule will orient itself within a receptor's binding pocket.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as "this compound," and a protein receptor.

Molecular docking simulations are employed to predict the binding affinity and interaction patterns of 1,4-oxazepane (B1358080) derivatives with various biological targets. Derivatives of this scaffold have been investigated for their potential as antimicrobial agents and as drugs targeting central nervous system disorders. evitachem.com For example, docking studies on related compounds have been used to explore their anticancer potential by targeting enzymes like human topoisomerase-IIβ. nih.gov

The process involves placing the ligand into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. Lower docking scores typically indicate a more favorable binding interaction. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. While specific docking studies on "this compound" are not extensively documented in public literature, the methodology is widely applied to its structural analogs to screen for potential biological activities.

A detailed analysis of the docked pose provides insights into the specific amino acid residues in the receptor that interact with the ligand. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, studies on 1,4-oxazepane derivatives as dopamine (B1211576) D4 receptor ligands have utilized computational models to identify which parts of the molecule are crucial for binding affinity. nih.govresearchgate.net The analysis might reveal that the nitrogen and oxygen atoms in the oxazepane ring act as key hydrogen bond acceptors or donors, while other parts of the molecule engage in hydrophobic interactions. The goal of such analysis is to build a comprehensive model that explains the observed biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.my The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is correlated with changes in their physicochemical properties. researchgate.net

For 1,4-oxazepane and related 1,4-oxazine derivatives, QSAR models have been developed to predict their activity as, for example, Na+/H+ exchange inhibitors or dopamine D4 receptor ligands. nih.govnih.gov These models are built using a set of known compounds (a training set) with measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation that correlates the descriptors with the biological activity. analis.com.my A robust QSAR model should have good predictive power, which is assessed through internal and external validation techniques. researchgate.netanalis.com.my

Table 2: Key Components of a QSAR Study

ComponentDescriptionExample from Literature (for related compounds)
Training Set A set of molecules with known biological activities used to build the model.A series of N-(3-oxo-3,4-dihydro-2H-benzo evitachem.comnih.govoxazine-7-carbonyl)guanidine derivatives with measured IC50 values. nih.gov
Molecular Descriptors Numerical values that characterize the properties of the molecules.Hydrophobicity (clogP), steric parameters (lengths of substituents). nih.gov
Statistical Method The algorithm used to generate the predictive model.Multiple Linear Regression (MLR), Partial Least Squares (PLS). analis.com.my
Validation The process of assessing the model's accuracy and predictive ability.Leave-one-out cross-validation (Q²), external validation using a test set (R²pred). researchgate.net

QSAR studies on 1,4-oxazepane derivatives have highlighted the importance of factors like the size of substituents on the heterocyclic ring for biological activity. nih.gov These models serve as powerful tools for predicting the activity of novel, unsynthesized compounds, thereby guiding the design and optimization of new drug candidates and saving significant resources in the process. frontiersin.org

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA, GRID/GOLPE)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques used to establish a correlation between the biological activity of a set of compounds and their 3D properties. nih.govnih.gov Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are pivotal in this domain. These methods generate predictive models by aligning a series of molecules and calculating their steric and electrostatic fields. cresset-group.comkoreascience.kr The resulting data is analyzed using statistical methods like Partial Least Squares (PLS) to create a model that can predict the activity of new, unsynthesized compounds. cresset-group.com

For a series of 1,4-oxazepane derivatives, a 3D-QSAR study would involve:

Alignment: Superimposing the structures based on a common scaffold.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic interaction energies at each grid point.

Statistical Analysis: Using PLS to correlate the variations in these fields with the observed biological activity (e.g., pIC₅₀). nih.gov

Model Validation: The robustness of the model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govkoreascience.kr A high q² value (typically > 0.5) indicates good predictive ability. nih.gov

The output of such an analysis is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. cresset-group.com

Correlation of Structural Modifications with Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological effect. nih.govresearchgate.net For derivatives based on the 1,4-oxazepane scaffold, SAR investigations would systematically explore how modifications at different positions on the ring or on its substituents affect a target biological activity. For instance, in a study on related pyrimido[5,4-b] nih.govnih.govoxazepine derivatives, researchers identified a specific compound as a potent multi-kinase inhibitor, demonstrating the importance of substituents in determining activity. nih.gov

The core principle involves making systematic chemical changes and observing the resulting impact on efficacy. researchgate.net Key modifications could include altering the ester group, introducing substituents on the nitrogen atom, or adding groups at various positions on the oxazepane ring.

Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives

Modification SiteStructural ChangePotential Impact on ActivityRationale
Ester Group (C2) Convert methyl ester to ethyl ester or amideAltered solubility, hydrogen bonding capacity, and steric bulkModifies interaction with target binding pocket and physicochemical properties.
Nitrogen Atom (N4) Addition of a small alkyl group (e.g., methyl)Increased lipophilicity, potential steric hindranceCan influence membrane permeability and receptor fit.
Nitrogen Atom (N4) Addition of a bulky aromatic groupEnhanced potential for π-π stacking interactionsMay introduce new binding interactions with the target protein.
Ring Carbon Atoms Introduction of hydroxyl or keto groupsIncreased polarity, new hydrogen bonding sitesCan form new, favorable interactions with the biological target.

This systematic approach allows researchers to build a comprehensive understanding of the chemical features essential for biological activity, guiding the design of more potent and selective molecules. nih.govnih.gov

Prediction of Bioactivity and Physicochemical Properties (e.g., using PASS and pkCSM platforms)

Computational platforms like pkCSM have been developed to predict the pharmacokinetic and toxicological properties of small molecules, a crucial step in early-stage drug development. nih.govnih.gov pkCSM, for example, uses a novel approach based on graph-based signatures to represent the small molecule, which are then used to train predictive models for various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govuq.edu.au These platforms provide a rapid, in silico screening method to evaluate a compound's potential before committing to costly experimental work. researchgate.netcam.ac.uk

The pkCSM server can generate predictions for a wide range of endpoints. For this compound, a hypothetical analysis would yield data on its likely ADMET profile.

Table 2: Hypothetical pkCSM Prediction for this compound

Property ClassPredicted ParameterPredicted ValueInterpretation
Absorption Water Solubility (log mol/L)-0.5Moderately soluble.
Absorption Caco-2 Permeability (log Papp)0.95High permeability predicted.
Distribution VDss (human) (log L/kg)-0.1Low distribution into tissues.
Metabolism CYP2D6 SubstrateYesLikely metabolized by the CYP2D6 enzyme.
Excretion Total Clearance (log ml/min/kg)0.6Moderate rate of clearance from the body.
Toxicity AMES ToxicityNegativeUnlikely to be mutagenic.
Toxicity hERG I InhibitorNegativeLow risk of cardiac toxicity.

Such predictive models are invaluable for prioritizing lead compounds and identifying potential liabilities early in the discovery pipeline. nih.govresearchgate.net

Conformational Preferences and Dynamics

The three-dimensional shape and flexibility of a molecule are critical determinants of its ability to interact with biological targets. The 1,4-oxazepane ring, being a seven-membered heterocycle, possesses significant conformational flexibility.

Energy Landscape Analysis of Oxazepane Ring Systems

The concept of an energy landscape provides a powerful framework for understanding the full range of a molecule's possible shapes and the dynamics of their interconversion. researchgate.netrsc.org The potential energy surface of a molecule is a high-dimensional function that relates the molecule's potential energy to its geometric coordinates. researchgate.net An energy landscape analysis aims to map this surface, identifying key features. uspex-team.orgnih.gov

Table 3: Components of an Energy Landscape Analysis for an Oxazepane Ring

FeatureDescriptionSignificance for Oxazepane
Local Minima Points on the energy surface corresponding to stable or metastable conformations (e.g., specific chair or boat forms). researchgate.netRepresent the observable, low-energy shapes the oxazepane ring can adopt.
Transition States Saddle points on the energy surface that connect two local minima. researchgate.netRepresent the energy barriers for conversion between different conformations. The height of the barrier determines the rate of interconversion.
Reaction Pathways The lowest energy paths connecting minima via transition states.Describe the specific motions (e.g., ring flips, twists) involved as the oxazepane ring changes its shape.
Funneling The overall shape of the landscape, which often shows a "funnel-like" topology where low-energy structures are clustered together. uspex-team.orgIndicates a tendency for the molecule to fold or settle into a limited set of preferred, low-energy conformations.

By exploring the energy landscape, researchers can gain a comprehensive understanding of the conformational diversity of the 1,4-oxazepane ring system and the dynamic processes that govern its behavior. nih.gov This knowledge is crucial for rationalizing how it binds to biological targets and for designing analogs with improved properties.

Mechanistic Insights into Biological Activity and Pharmacological Potential

Interactions with Biological Targets

The biological effects of 1,4-oxazepane (B1358080) derivatives are rooted in their ability to bind to and modulate the function of specific proteins within the body, including enzymes and cell surface receptors.

The molecular structure of methyl 1,4-oxazepane-2-carboxylate, particularly its resemblance to natural substrates, suggests its potential to function as an inhibitor or modulator within various enzymatic pathways. evitachem.com While specific enzymatic targets for the parent compound are a subject of ongoing investigation, derivatives of related heterocyclic systems have demonstrated significant enzyme inhibition. For instance, structural optimization of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] evitachem.comnih.govoxazin-4-amine derivatives, which contain a related oxazine (B8389632) ring, has led to the identification of potent inhibitors of the RET tyrosine kinase and its drug-resistant mutants, with IC₅₀ values in the low nanomolar range. nih.gov Similarly, novel oxadiazole derivatives have been developed as highly selective and potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease. nih.gov These examples underscore the capacity of heterocyclic compounds, including the oxazepane class, to be developed as targeted enzyme inhibitors.

Dopamine (B1211576) D4 Receptor: A significant area of research has been the development of 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor. nih.gov The D4 receptor, a G protein-coupled receptor concentrated in the prefrontal cortex and hippocampus, is a key target for developing antipsychotic drugs that may lack the extrapyramidal side effects associated with D2 receptor antagonists. nih.govnih.gov A series of 2,4-disubstituted 1,4-oxazepanes has been synthesized and shown to have selectivity for the dopamine D4 receptor, highlighting the potential of this scaffold in developing treatments for schizophrenia. nih.gov

TRPA1 Receptor: The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that acts as a sensor for a wide array of irritants, oxidative stress, and inflammatory mediators. nih.gov It is involved in neuroinflammation and immune cell function. nih.gov While direct studies linking this compound to TRPA1 are limited, the modulation of this receptor by other complex molecules is well-documented. For example, the GPR119 agonist AS1269574 was found to surprisingly activate TRPA1 channels directly, demonstrating dual agonism. nih.gov The mechanism of TRPA1 activation is not always dependent on direct covalent binding; some non-electrophilic compounds are thought to activate the channel by inducing mechanical changes in the plasma membrane. mdpi.com Given TRPA1's role in pain and inflammation, its modulation represents a potential therapeutic avenue for structurally related compounds. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the 1,4-oxazepane class, these studies have provided critical insights for designing more potent and selective compounds.

The biological efficacy of 1,4-oxazepane derivatives is highly dependent on the nature and position of their substituents. In the development of selective dopamine D4 receptor ligands, a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis was performed on a series of 2,4-disubstituted 1,4-oxazepanes. nih.gov This analysis identified specific structural features that are critical for high affinity.

Structural RegionImportance for Dopamine D4 Receptor AffinitySource
Benzene (B151609) Ring SystemsRegions around the two benzene rings are important for affinity. nih.gov
p-Chlorobenzyl GroupThe presence and position of this group significantly influence binding. nih.gov
Aliphatic AmineThe amine within the oxazepane system is a key interaction point. nih.gov

This interactive table summarizes key findings from 3D-QSAR analysis on 1,4-oxazepane derivatives.

This detailed analysis allows medicinal chemists to strategically modify the scaffold to enhance its interaction with the target receptor, thereby improving biological efficacy.

The seven-membered 1,4-oxazepane ring is not merely a passive scaffold but an active component of the pharmacophore. SAR studies have revealed that the size of the heterocyclic ring itself is a crucial determinant of affinity for the dopamine D4 receptor, with the 1,4-oxazepane ring being favored over the smaller morpholine (B109124) ring in certain series. nih.gov The inherent conformational flexibility of the seven-membered ring allows its substituents to adopt an optimal spatial orientation for binding within the receptor pocket. The 1,4-oxazepane core is recognized as a valuable building block in the synthesis of N-heterocycles, further attesting to its importance in pharmacophore development. rsc.org

Mechanisms of Action in Therapeutic Applications

The mechanistic insights gained from receptor binding and SAR studies point toward several potential therapeutic applications for derivatives of this compound.

The primary proposed mechanism for applications in central nervous system disorders involves the modulation of the dopamine D4 receptor. evitachem.comnih.gov By designing selective D4 ligands based on the 1,4-oxazepane scaffold, it may be possible to develop novel antipsychotics for conditions like schizophrenia with an improved side-effect profile compared to existing medications. nih.govnih.gov

Furthermore, the potential for 1,4-oxazepane derivatives to act as enzyme inhibitors opens up possibilities for treating other diseases. evitachem.com Drawing parallels from related heterocyclic compounds, targeted inhibition of kinases like RET or enzymes like GSK-3β could be explored for applications in oncology and neurodegenerative diseases, respectively. nih.govnih.gov The modulation of ion channels such as TRPA1 could also provide a mechanism for treating pain and inflammatory conditions. nih.gov

Antimicrobial Mechanisms

While direct studies on the antimicrobial mechanisms of this compound are not extensively documented, research on its derivatives suggests potential antibacterial activity against various pathogens. evitachem.com The general mechanisms by which antimicrobial agents operate can provide a framework for understanding the potential modes of action for this compound class. These mechanisms often involve interference with critical bacterial processes such as cell wall synthesis and membrane integrity.

Interference with Cell Wall Synthesis: A primary target for many antibacterial drugs is the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress. The inhibition of peptidoglycan synthesis, a key component of the cell wall, is a common mechanism of action. While not specifically demonstrated for this compound, its structural analogs within the broader class of heterocyclic compounds have been investigated for such properties. The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.

Membrane Disruption: The bacterial cell membrane, a vital barrier controlling the passage of substances into and out of the cell, is another potential target. Some antimicrobial compounds can insert into and disrupt the integrity of this membrane. This disruption can lead to the leakage of essential intracellular components and a collapse of the membrane potential, both of which are lethal to the bacterium. The potential for derivatives of this compound to exhibit such membrane-disrupting activity remains an area for further investigation.

Modulatory Effects on Neurological Pathways

The structural characteristics of this compound, particularly its resemblance to neurotransmitters, have prompted investigations into its potential to modulate neurological pathways. evitachem.com The 1,4-oxazepane scaffold is of interest in the development of drugs targeting the central nervous system (CNS).

Derivatives of 1,4-oxazepane have been synthesized and evaluated as selective ligands for dopamine D4 receptors. nih.gov The dopamine system is crucial for various neurological functions, and its modulation is a key strategy in treating disorders like schizophrenia. The affinity of these compounds for dopamine receptors suggests a potential mechanism for altering neuronal signaling.

Furthermore, the structural similarity of the 1,4-oxazepane ring to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, suggests a potential for interaction with GABAergic pathways. GABA analogs are known to be effective as anticonvulsants and anxiolytics. The ability of this compound or its derivatives to act as GABA receptor agonists or modulators could explain potential sedative or anxiolytic effects, though this requires direct experimental validation.

Potential in Disease-Related Target Modulation

The versatility of the oxazepane scaffold extends to its potential in modulating targets relevant to a range of diseases, including cancer and other neurological disorders. The mechanism of action in these contexts often involves the inhibition or modulation of specific enzymes or signaling pathways. evitachem.com

In the realm of oncology, various heterocyclic compounds are known to exhibit anticancer properties. For instance, chromone (B188151) derivatives incorporating a 1,4-oxazepane moiety have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK), both of which are critical enzymes in cancer cell growth and survival. researchgate.net While these are distinct molecules, they highlight the potential of the 1,4-oxazepane ring system to be incorporated into potent enzyme inhibitors for cancer therapy.

The potential for this compound to act as an inhibitor or modulator in various enzymatic pathways is an area of active interest. evitachem.com Its structural features could allow it to fit into the active sites of enzymes implicated in disease, thereby altering their function and providing a therapeutic effect. Further research is necessary to identify specific molecular targets and elucidate the precise mechanisms of action in the context of cancer and neurological disorders.

Applications in Medicinal Chemistry and Pharmaceutical Development

Pharmaceutical Intermediates

The structural characteristics of Methyl 1,4-oxazepane-2-carboxylate make it a desirable intermediate in the synthesis of various pharmaceutical agents. Its functional groups, including the ester and the secondary amine within the oxazepane ring, provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.

Synthesis of Drugs Targeting Central Nervous System Disorders

The 1,4-oxazepane (B1358080) core is of significant interest in the development of drugs aimed at treating central nervous system (CNS) disorders. This is due in part to the structural resemblance of the oxazepane ring to certain neurotransmitters, suggesting potential interactions with CNS receptors. evitachem.com this compound serves as a key building block in the synthesis of such compounds. evitachem.com For instance, derivatives of 1,4-oxazepane have been investigated for their monoamine reuptake inhibitory activity, a mechanism crucial for the treatment of depression, anxiety, and attention deficit hyperactivity disorder. google.com A patent application describes novel 1,4-oxazepane derivatives that exhibit inhibitory effects on the reuptake of serotonin, norepinephrine, and dopamine (B1211576), highlighting the potential of this scaffold in developing new psychotherapeutic drugs. google.com Furthermore, new series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated as selective ligands for the dopamine D4 receptor, which is a target for antipsychotic medications. nih.gov

Use as Scaffolds for Designing New Pharmaceuticals

The 1,4-oxazepane ring system is considered a valuable scaffold in medicinal chemistry for the design of new pharmaceutical compounds. researchgate.net A scaffold is a core molecular structure upon which various functional groups can be attached to create a library of related compounds with diverse biological activities. The flexibility of the seven-membered oxazepane ring allows for a range of conformational possibilities, which can be exploited to achieve optimal binding to biological targets. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, demonstrating methods to create stereochemically defined scaffolds for further drug development. rsc.org

Development of Bioactive Compounds

Beyond its role as an intermediate, derivatives of this compound have been directly investigated for their own intrinsic biological activities. Research has focused on their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents.

Antimicrobial Agents (Antibacterial, Antifungal)

Derivatives of this compound have shown promise as antimicrobial agents. evitachem.com Research has explored the antibacterial properties of these compounds against various pathogens. evitachem.com While specific data on the antimicrobial activity of this compound itself is limited in the public domain, the broader class of heterocyclic compounds containing similar structural motifs, such as 1,3,4-oxadiazoles, has been extensively studied for this purpose. These related compounds have demonstrated significant antibacterial and antifungal activities. ajrconline.org

Anticonvulsant Properties

The 1,4-oxazepane scaffold has been identified as a promising framework for the development of new anticonvulsant drugs. A series of 6-amino-1,4-oxazepane-3,5-dione derivatives were designed and synthesized based on the structural features of known anticonvulsant drugs. nih.govnih.gov These compounds, which are structurally related to this compound, were evaluated for their anticonvulsant activities in standard preclinical models.

Several of the synthesized derivatives exhibited moderate to significant anticonvulsant effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure tests, which are indicative of potential efficacy against different types of seizures. nih.gov The N-H, N-methyl, and N-n-butyl derivatives, in particular, showed activity in both tests, suggesting a broad spectrum of anticonvulsant potential. nih.gov

Table 1: Anticonvulsant Activity of Selected 6-amino-1,4-oxazepane-3,5-dione Derivatives

CompoundMES Test ActivityPTZ Test Activity
N-H derivative (1a)ModerateModerate
N-methyl derivative (1b)ModerateModerate
N-n-propyl derivative (1c)InactiveInactive
N-n-butyl derivative (1e)ModerateModerate

Data sourced from studies on 6-amino-1,4-oxazepane-3,5-dione derivatives. nih.govnih.gov

Anti-inflammatory Agents

While direct studies on the anti-inflammatory properties of this compound are not widely available, research into related heterocyclic structures suggests that the 1,4-oxazepane scaffold may have potential in this therapeutic area. For example, derivatives of 1,3,4-oxadiazole, which also feature a five-membered heterocyclic ring with nitrogen and oxygen atoms, have been reported to possess anti-inflammatory activity. nih.gov This suggests that the incorporation of the 1,4-oxazepane ring into larger molecules could lead to the development of novel anti-inflammatory agents.

Antidepressant Properties

The 1,4-oxazepane scaffold has been identified as a promising framework for the development of novel antidepressant agents. Research in this area has primarily focused on the synthesis of derivatives that act as monoamine reuptake inhibitors. A patent for 1,4-oxazepane derivatives describes their potential as triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine. google.com This mechanism is a key strategy in the development of treatments for various psychoneurotic diseases, including depression. While the patent does not specifically single out this compound, the core structure is central to the claimed inventive step, highlighting the importance of the 1,4-oxazepane ring in achieving the desired pharmacological activity. The development of such compounds aims to offer improved efficacy and a faster onset of action compared to existing antidepressant medications. google.com

Antipsychotic Agents

The therapeutic potential of 1,4-oxazepane derivatives extends to the realm of antipsychotic agents. These compounds are being investigated for their ability to modulate the central nervous system, a key aspect in the management of psychosis. evitachem.com The structural similarity of the 1,4-oxazepane nucleus to neurotransmitters makes it an attractive scaffold for designing drugs that can interact with specific receptors in the brain. evitachem.com While direct studies on the antipsychotic properties of this compound are not extensively documented, its role as a key intermediate in the synthesis of more complex molecules targeting CNS disorders underscores its importance in this therapeutic area. evitachem.com The versatility of the 1,4-oxazepane ring allows for the introduction of various substituents, enabling the fine-tuning of pharmacological activity to achieve desired antipsychotic effects.

Antiviral Properties

The exploration of 1,4-oxazepane derivatives for antiviral applications is an emerging area of research. While specific studies on the antiviral activity of this compound are limited, the broader class of oxazepine derivatives has been noted for its potential antiviral effects. researchgate.net Research into other closely related heterocyclic systems, such as oxazoline (B21484) derivatives, has shown promising results against specific viruses like poliovirus, suggesting that the inclusion of an oxygen and nitrogen-containing heterocyclic ring can be a viable strategy in antiviral drug design. nih.gov For instance, certain oxazoline derivatives have demonstrated high potency against a wide range of poliovirus strains. nih.gov Although these findings are not directly transferable to 1,4-oxazepanes, they provide a rationale for further investigation into this class of compounds for potential antiviral therapies.

Antioxidant Activity

The investigation into the antioxidant properties of 1,4-oxazepane derivatives is still in its early stages. While direct evidence for the antioxidant capacity of this compound is not yet available in the public domain, studies on related oxazepine structures have shown some promise. For example, research on certain 1,3-oxazepine-4,7-dione derivatives has indicated potential antioxidant activity. researchgate.net Furthermore, the broader class of oxazepine derivatives has been generally associated with antioxidant properties. nih.gov These findings in related heterocyclic systems suggest that the 1,4-oxazepane scaffold could potentially be engineered to exhibit antioxidant effects, which is a desirable property for compounds targeting diseases with an oxidative stress component.

Potential as Trypanocidal Agents

There is currently no direct research available on the specific activity of this compound as a trypanocidal agent.

Analgesic and Hypnotic Muscle Relaxant Activities

The 1,4-oxazepane scaffold has been explored for its potential in developing analgesic and hypnotic muscle relaxant agents. A review of aryl-fused 1,4-oxazepines highlights their utility as analgesic agents. benthamdirect.com Another general review on oxazepine derivatives lists analgesic and hypnotic muscle relaxant activities among their diverse biological and pharmacological effects. researchgate.net While these reviews point to the potential of the broader class of oxazepine compounds, specific data on the analgesic or hypnotic muscle relaxant properties of this compound are not yet available. The structural features of the 1,4-oxazepane ring, however, suggest that it could serve as a valuable template for the design of new molecules with these therapeutic applications.

Drug Discovery and Design

This compound serves as a valuable building block in drug discovery and design, primarily utilized as a pharmaceutical intermediate. evitachem.com Its inherent structural features, including the seven-membered heterocyclic ring with both oxygen and nitrogen atoms, provide a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. The presence of the carboxylate group offers a convenient handle for further chemical transformations, allowing for the synthesis of a diverse library of derivatives. evitachem.com

The utility of the 1,4-oxazepane scaffold is particularly evident in the development of agents targeting the central nervous system, owing to its structural resemblance to certain neurotransmitters. evitachem.com This has led to its incorporation into compounds designed as potential antidepressants and antipsychotics. The ability to perform cyclization reactions to form the oxazepane ring from precursors like amino acids provides a versatile synthetic route to this important scaffold. evitachem.com As drug discovery continues to seek novel molecular architectures, the 1,4-oxazepane ring system, and by extension this compound, represents a promising starting point for the generation of new therapeutic candidates.

Scaffold-Hopping Approaches for Novel Lead Molecules

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, often isosteric or bioisosteric, scaffold to identify novel chemotypes with improved properties. The 1,4-oxazepane moiety has emerged as a valuable tool in this approach due to its ability to mimic the spatial arrangement of other cyclic systems and to introduce favorable changes in physicochemical properties.

A notable example of the successful application of the 1,4-oxazepane scaffold in a scaffold hopping strategy is the discovery of novel inhibitors of the histone acetyltransferases (HATs) EP300 and its paralog CBP. nih.govresearchgate.net These enzymes are critical regulators of gene expression, and their inhibition is a promising therapeutic strategy for cancer. Starting from a high-throughput screening hit, researchers employed a scaffold hopping approach that led to the identification of a potent and selective EP300/CBP inhibitor featuring a 1,4-oxazepane ring. nih.gov This strategic replacement of the original scaffold with the 1,4-oxazepane ring system allowed for the optimization of the compound's activity and selectivity. nih.gov The resulting inhibitor, compound 11 (DS17701585), demonstrated dose-dependent inhibition of SRY-box transcription factor 2 (SOX2) mRNA expression in a human lung squamous cell carcinoma cell line xenograft model, highlighting the clinical potential of this scaffold-hopped molecule. nih.gov

The utility of the 1,4-oxazepane scaffold in generating structurally diverse compound libraries for drug discovery has also been demonstrated. chemrxiv.org Its three-dimensional nature, in contrast to more planar aromatic systems, provides access to a larger and more diverse chemical space, increasing the probability of identifying novel interactions with biological targets. chemrxiv.org The ability to readily functionalize the 1,4-oxazepane ring, for instance at the nitrogen atom or other positions, further enhances its value as a versatile scaffold for library synthesis and lead optimization. chemrxiv.org

The concept of bioisosterism is central to scaffold hopping. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. The 1,4-oxazepane ring can be considered a bioisostere of other cyclic systems, such as piperidines, morpholines, and even some carbocyclic rings. This bioisosteric relationship allows medicinal chemists to systematically alter the core of a molecule to fine-tune its properties, including potency, selectivity, and pharmacokinetic profile.

Conformationally Constrained Cyclic Amino Acid Analogues in Drug Design

Conformationally constrained amino acid analogues are valuable tools in drug design, particularly in the development of peptidomimetics. By restricting the conformational flexibility of a peptide backbone, these analogues can lock the molecule into a bioactive conformation, leading to increased potency, selectivity, and metabolic stability. This compound and its derivatives are examples of such constrained analogues, where the cyclic structure limits the rotational freedom around the N-Cα and Cα-C bonds.

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids, which are closely related to the 2-carboxylate isomers, has been reported, highlighting the accessibility of these constrained systems. researchgate.net These synthetic routes often start from readily available amino acids, such as homoserine, and allow for the introduction of stereocenters with a degree of control. researchgate.net The resulting oxazepane ring can adopt a preferred conformation, such as a chair-like geometry, which can be predicted and studied using spectroscopic techniques like NMR. researchgate.net This defined three-dimensional structure is crucial for designing molecules that fit precisely into the binding pockets of their biological targets.

The incorporation of such constrained cyclic amino acid analogues into peptide sequences can have a profound impact on their biological activity. For example, replacing a natural amino acid with a constrained mimetic can protect the peptide from degradation by proteases, thereby increasing its in vivo half-life. Furthermore, the rigidified conformation can enhance the binding affinity for a specific receptor subtype, leading to improved selectivity and a reduction in off-target effects.

The development of 1,4-oxazepane-2,5-diones from rotationally restricted amino acid precursors further underscores the utility of this scaffold in creating conformationally defined structures. nih.govdigitellinc.com These diketopiperazine-like structures serve as rigid templates that can be further elaborated to generate libraries of potential drug candidates. The ability to control the stereochemistry at multiple centers within the oxazepane ring allows for the systematic exploration of the conformational space required for biological activity.

Importance of the Oxazepane Motif in Clinical and Preclinical Drug Candidates

The 1,4-oxazepane motif is present in a number of clinically and preclinically evaluated drug candidates, demonstrating its therapeutic relevance across various disease areas. The structural and physicochemical properties of this seven-membered heterocycle contribute to its successful application in drug design.

One of the most well-known examples of a drug class containing a related dibenzoxazepine (B10770217) scaffold is the tricyclic antidepressants and antipsychotics. For instance, amoxapine (B1665473) is an antidepressant with a dibenzo[b,f] researchgate.netnih.govoxazepine core, and loxapine (B1675254) is an antipsychotic agent with the same core structure. While these are benzo-fused derivatives, they highlight the early recognition of the therapeutic potential of the oxazepane ring system in modulating central nervous system targets.

More recently, the 1,4-oxazepane scaffold has been incorporated into novel drug candidates for a range of indications. As mentioned previously, the EP300/CBP inhibitor DS17701585, which contains a 1,4-oxazepane ring, is a preclinical candidate for the treatment of cancer. nih.gov In addition, research into inhibitors of the RET tyrosine kinase, a target in certain types of cancer, has led to the development of compounds with a pyrimido[5,4-b] researchgate.netnih.govoxazepine core. nih.gov One such compound, 17d , was found to be a potent multi-kinase inhibitor, effective against both wild-type RET and its drug-resistant mutants. nih.gov

The following table provides examples of drug candidates and research compounds containing an oxazepane or related scaffold:

Compound/Drug ClassScaffoldTherapeutic AreaKey Findings
AmoxapineDibenzo[b,f] researchgate.netnih.govoxazepineAntidepressantClinically used antidepressant.
LoxapineDibenzo[b,f] researchgate.netnih.govoxazepineAntipsychoticClinically used antipsychotic.
DS177015851,4-OxazepaneOncology (EP300/CBP inhibitor)Preclinical candidate with in vivo efficacy. nih.gov
Compound 17d Pyrimido[5,4-b] researchgate.netnih.govoxazepineOncology (RET inhibitor)Potent inhibitor of wild-type and mutant RET. nih.gov

The prevalence of the oxazepane motif in these and other drug discovery programs underscores its importance as a versatile and valuable scaffold for the development of new medicines.

Pharmacokinetic and Pharmacodynamic Considerations

The successful development of a drug candidate depends not only on its biological activity but also on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The 1,4-oxazepane scaffold can significantly influence these properties, and careful optimization of its derivatives is crucial for achieving a desirable therapeutic profile.

Influence of Chemical Modifications on Bioavailability and Efficacy

Chemical modifications to the 1,4-oxazepane ring and its substituents can have a profound impact on a molecule's bioavailability and efficacy. Bioavailability, the fraction of an administered dose that reaches the systemic circulation, is influenced by factors such as aqueous solubility, membrane permeability, and metabolic stability.

The introduction of polar functional groups, such as carboxylic acids or hydroxyl groups, to the 1,4-oxazepane scaffold can improve aqueous solubility. For example, the presence of a carboxylic acid moiety can lead to zwitterionic compounds that exhibit lower plasma protein binding. nih.gov However, highly polar groups can also reduce membrane permeability, thereby limiting oral absorption. A careful balance between solubility and lipophilicity is therefore essential.

The metabolic stability of 1,4-oxazepane derivatives can be modulated by introducing substituents that block sites of metabolism. For example, fluorination of a molecule can increase its metabolic stability by strengthening C-H bonds and blocking potential sites of oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability. In a series of erianin (B49306) analogues, fluorinated compounds showed better chemical stability and higher lipophilicity, making them promising candidates for further development. nih.gov

The following table summarizes the general effects of chemical modifications on the pharmacokinetic properties of drug candidates:

ModificationPotential Effect on BioavailabilityPotential Effect on Efficacy
Introduction of polar groupsIncreased solubility, potentially decreased permeabilityMay alter binding to target
Introduction of lipophilic groupsIncreased permeability, potentially decreased solubilityMay enhance binding to hydrophobic pockets
Blocking metabolic sites (e.g., fluorination)Increased metabolic stability, longer half-lifeCan lead to higher and more sustained drug exposure
Introduction of ionizable groupsCan modulate solubility and permeabilityCan influence interactions with target

The interplay between these factors is complex, and a multiparameter optimization approach is typically required to identify candidates with the optimal balance of properties.

Optimization of Biological Activity through Structural Modifications

The biological activity of a compound containing a 1,4-oxazepane scaffold can be fine-tuned through systematic structural modifications. This process, known as the development of a structure-activity relationship (SAR), is a cornerstone of medicinal chemistry.

The substituents on the 1,4-oxazepane ring can be varied to explore their interactions with the target protein. For example, the introduction of different alkyl or aryl groups at various positions on the ring can probe the size and nature of the binding pocket. In the development of RET kinase inhibitors, the substitution pattern on the pyrimido[5,4-b] researchgate.netnih.govoxazepine core was systematically explored to identify compounds with improved potency and selectivity. nih.gov

The stereochemistry of the 1,4-oxazepane ring is also a critical determinant of biological activity. As the ring is not planar, substituents can occupy different spatial orientations (axial or equatorial). The synthesis of enantiomerically pure or diastereomerically pure compounds is often necessary to identify the optimal stereoisomer for a given target. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has demonstrated the feasibility of controlling the stereochemistry of these systems. researchgate.net

The following table provides a hypothetical example of how SAR studies might guide the optimization of a 1,4-oxazepane-2-carboxylate derivative:

CompoundR1 SubstituentR2 SubstituentBiological Activity (IC50, nM)
1HH500
2CH3H250
3HPhenyl100
4CH3Phenyl50
5(S)-CH3Phenyl25
6(R)-CH3Phenyl200

This hypothetical data illustrates how the systematic modification of substituents (R1 and R2) and the control of stereochemistry can lead to a significant improvement in biological activity. Through such iterative cycles of design, synthesis, and testing, medicinal chemists can optimize the biological activity of 1,4-oxazepane-based compounds to develop potent and selective drug candidates.

Future Research Directions in the Chemistry and Application of this compound

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privileged structure in medicinal chemistry, appearing in various pharmacologically active compounds. This compound, as a key derivative, represents a valuable building block for the synthesis of more complex molecules. While significant research has been conducted, numerous avenues remain for future exploration to fully unlock the potential of this compound and its analogues. This article outlines key future research directions, focusing on novel synthesis, unexplored biological activities, computational studies, drug delivery systems, and sustainable industrial production.

Q & A

Q. How can the molecular conformation of Methyl 1,4-oxazepane-2-carboxylate be reliably determined using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving conformational details. Key steps include:

  • Crystal Growth : Optimize solvent systems (e.g., slow evaporation of ethyl acetate/hexane mixtures) to obtain high-quality crystals.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL (via the SHELX suite) for structure refinement, ensuring proper handling of displacement parameters and hydrogen bonding networks .
  • Validation : Cross-check geometric parameters (bond lengths, angles) against similar heterocyclic compounds, such as Ethyl 7-oxo-1,4-diazepane derivatives, to identify deviations caused by ring strain or substituent effects .

Q. What synthetic strategies are effective for preparing this compound and its analogs?

Methodological Answer: Focus on cyclization reactions and carboxylate protection:

  • Ring Closure : Use amino alcohol precursors (e.g., 2-aminopropanol derivatives) with ester-protected carboxylic acids. Catalyze cyclization with p-toluenesulfonic acid (PTSA) in refluxing toluene .
  • Esterification : Protect the carboxylic acid group early using methyl chloroformate under basic conditions (e.g., pyridine) to avoid side reactions during ring formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate high-purity products. Validate via 1H^{1}\text{H} NMR (e.g., characteristic singlet for methyl ester at δ ~3.7 ppm) .

Advanced Research Questions

Q. How can conformational dynamics of the 1,4-oxazepane ring be quantified using puckering parameters?

Methodological Answer: Apply Cremer-Pople puckering coordinates to analyze non-planarity:

  • Coordinate Calculation : Use software like PARST or PLATON to compute puckering amplitude (qq) and phase angles (φφ) from atomic coordinates derived from SC-XRD data .
  • Comparison : Contrast results with analogous seven-membered rings (e.g., 1,4-diazepanes). For example, a q>0.5q > 0.5 Å indicates significant puckering, while phase angles distinguish chair-like (φ0φ \approx 0^\circ) vs. boat-like (φ180φ \approx 180^\circ) conformers .
  • Dynamic Analysis : Complement crystallographic data with DFT calculations (e.g., Gaussian at B3LYP/6-311++G(d,p)) to model pseudorotation pathways and energy barriers .

Q. What computational methods are robust for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Combine quantum mechanics (QM) and molecular dynamics (MD):

  • Electrostatic Potential Mapping : Use QM (e.g., M06-2X/def2-TZVP) to identify electrophilic sites (e.g., carbonyl carbon) and nucleophilic attack feasibility .
  • Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using MD with explicit solvent models to account for solvation entropy .
  • Transition-State Analysis : Apply Nudged Elastic Band (NEB) methods to model activation energies for ring-opening reactions, validating against experimental kinetic data .

Q. How can structural modifications enhance the bioactivity of 1,4-oxazepane derivatives?

Methodological Answer: Adopt a structure-activity relationship (SAR) approach:

  • Derivatization : Introduce substituents at the 3-position (e.g., aryl groups via Suzuki coupling) to modulate lipophilicity and binding affinity. Compare with Ethyl 3,5-diphenyl-1,4-diazepane-2-carboxylate, where phenyl groups enhance antimicrobial activity .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) against target proteins (e.g., serotonin receptors) to prioritize modifications. Validate via in vitro assays (e.g., radioligand binding for receptor affinity) .
  • Metabolic Stability : Assess esterase resistance by substituting the methyl ester with tert-butyl or benzyl groups, monitored via LC-MS stability assays in plasma .

Methodological Conflict Resolution

Q. How should researchers address contradictions in reported puckering amplitudes for 1,4-oxazepane derivatives?

Methodological Answer: Resolve discrepancies through systematic benchmarking:

  • Standardized Parameters : Ensure all studies use Cremer-Pople coordinates (not torsion angles) for consistency .
  • Data Reanalysis : Reprocess raw crystallographic data (e.g., CIF files) from conflicting studies using uniform refinement protocols (e.g., SHELXL with identical restraints) .
  • Contextual Factors : Account for crystal packing effects (e.g., hydrogen bonding networks in Ethyl 7-oxo-1,4-diazepane structures) that may artificially distort puckering .

Q. What strategies mitigate variability in synthetic yields of this compound?

Methodological Answer: Optimize reaction conditions via design of experiments (DoE):

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, temperature).
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. reaction time) to maximize yield .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

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Reactant of Route 1
Methyl 1,4-oxazepane-2-carboxylate
Reactant of Route 2
Methyl 1,4-oxazepane-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.